

Synonyms for Heptafluorobutyric acid in scientific literature

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Compound of Interest

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Heptafluorobutyric Acid: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This guide provides an in-depth overview of **Heptafluorobutyric acid** (HFBA), a vital tool in analytical and separation sciences.

Heptafluorobutyric acid, a fluorinated carboxylic acid, is widely recognized in the scientific community for its utility as a strong, volatile ion-pairing agent. Its unique properties make it particularly valuable in reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) for the analysis and purification of peptides and proteins. This document details its synonyms, chemical properties, common experimental protocols, and its emerging role in biological signaling pathways.

Synonyms and Identification

In scientific literature, **Heptafluorobutyric acid** is referred to by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication.



| Nomenclature Type | Synonym |
|-------------------|---|
| Common Name | Heptafluorobutyric acid |
| Abbreviation | HFBA, PFBA |
| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanoic acid[1] |
| CAS Number | 375-22-4[2] |
| Molecular Formula | C4HF7O2[2] |
| Other Synonyms | Perfluorobutyric acid, Heptafluorobutanoic acid, Perfluoropropanecarboxylic acid[1] |

Physicochemical Properties

The distinct chemical characteristics of HFBA underpin its utility in various analytical techniques. Its strong acidity and hydrophobicity are key to its function as an ion-pairing agent.

| Property | Value |
|------------------|---|
| Molecular Weight | 214.04 g/mol [2] |
| Boiling Point | 120 °C (at 755 mm Hg)[3] |
| Density | 1.645 g/mL at 25 °C[3] |
| рКа | ~0.4[4] |
| Appearance | Clear, colorless to pale yellow liquid[5] |
| Solubility | Miscible with water and ethanol[4][6] |

Experimental Protocols

Heptafluorobutyric acid is a cornerstone reagent in proteomics and peptidomics, primarily utilized to enhance chromatographic resolution and sensitivity in mass spectrometry.

Reversed-Phase HPLC of Peptides and Proteins



HFBA is frequently employed as an ion-pairing agent in the mobile phase for the separation of peptides and proteins by RP-HPLC. Its function is to form neutral ion pairs with charged analytes, thereby increasing their retention on the non-polar stationary phase and improving peak shape.

Methodology:

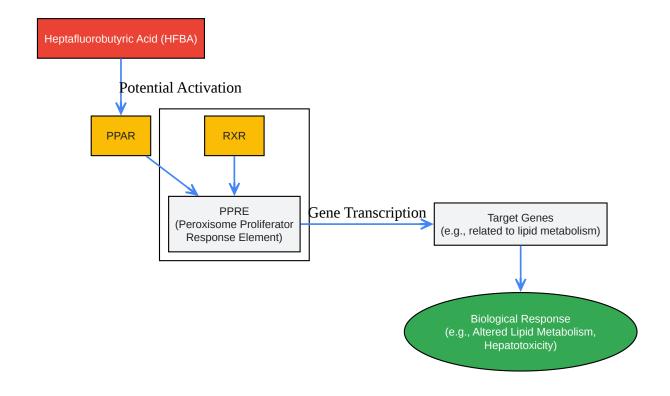
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) **Heptafluorobutyric acid** in HPLC-grade water.
 - Mobile Phase B: 0.1% (v/v) Heptafluorobutyric acid in acetonitrile.
- Column: A C18 reversed-phase column is commonly used.
- Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is
 typically employed to elute peptides and proteins of varying hydrophobicities. For example, a
 gradient of 5% to 60% Mobile Phase B over 60 minutes.
- Detection: UV detection at 214 nm and 280 nm is standard for peptides and proteins.
- Mass Spectrometry Compatibility: The volatility of HFBA makes it compatible with subsequent mass spectrometry analysis, allowing for seamless hyphenation of HPLC and MS.[3][4]

The use of HFBA generally leads to longer retention times for basic peptides compared to other ion-pairing agents like trifluoroacetic acid (TFA), offering an alternative selectivity that can be advantageous for separating complex mixtures.[7]

Signaling Pathway Involvement

Recent research has indicated that **Heptafluorobutyric acid**, as part of the broader group of per- and polyfluoroalkyl substances (PFAS), may have biological effects. Studies in murine models have shown that dermal exposure to PFBA can induce liver toxicity and lead to alterations in the expression of peroxisome proliferator-activated receptor (PPAR) target genes. [8] This suggests a potential interaction of HFBA with the PPAR signaling pathway, a critical regulator of lipid metabolism and inflammation.





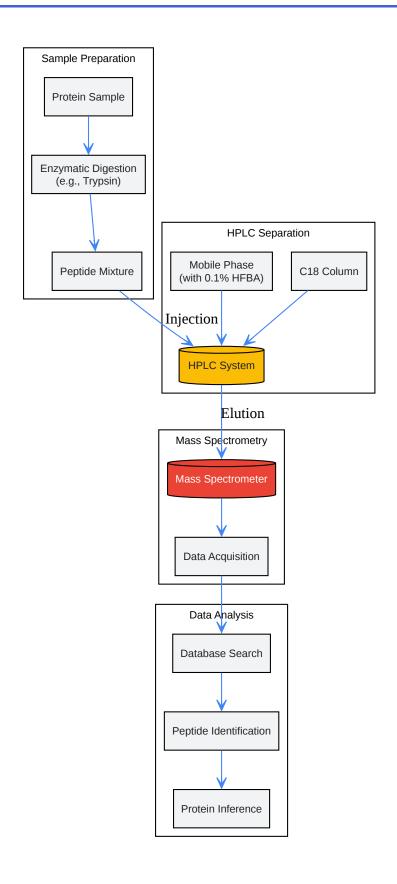
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Potential interaction of HFBA with the PPAR signaling pathway.

Experimental Workflow: Peptide Analysis using HPLC-MS

The following diagram illustrates a typical experimental workflow for the analysis of a complex peptide mixture, such as a protein digest, using HPLC with HFBA as an ion-pairing agent, followed by mass spectrometric identification.





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Workflow for peptide analysis using HPLC-MS with HFBA.



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